molecular formula C13H10BrNO2 B8499935 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- CAS No. 114772-39-3

1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro-

Cat. No.: B8499935
CAS No.: 114772-39-3
M. Wt: 292.13 g/mol
InChI Key: OATBYCHXZQQYRV-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key absorption bands (predicted):

  • Nitro group : Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ .
  • C–Br stretch : Medium-intensity peak near 560 cm⁻¹ .
  • Aromatic C–H bends : Out-of-plane vibrations at 750–850 cm⁻¹ (meta-substituted benzene).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl3) :
    • Aromatic protons: Complex multiplet at δ 7.2–8.1 ppm (8H, biphenyl backbone).
    • Bromomethyl (-CH2Br): Singlet at δ 4.45 ppm (2H).
  • ¹³C NMR :
    • Quaternary carbons: C-Br at δ 35 ppm , C-NO2 at δ 148 ppm .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Nitro group : Strong absorption band at λmax = 270 nm (π→π* transitions).
  • Biphenyl conjugation: Weak absorption shoulder near 230 nm .

Mass Spectrometry (MS)

  • Molecular ion : [M]⁺ at m/z 292 (low intensity due to bromine’s isotope pattern).
  • Fragmentation :
    • Loss of Br- (80 Da): Peak at m/z 212 .
    • Cleavage of NO2: Peak at m/z 246 .

Properties

CAS No.

114772-39-3

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H,9H2

InChI Key

OATBYCHXZQQYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H10BrN1O2
  • Molecular Weight : 276.13 g/mol
  • CAS Number : 114772-54-2

The compound features a biphenyl structure with bromomethyl and nitro substituents, which significantly influence its reactivity and interaction with other molecules.

Synthesis of Pharmaceuticals

1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- is utilized as an intermediate in the synthesis of various pharmaceutical compounds. The bromomethyl group allows for further functionalization, enabling the development of complex molecules.

  • Case Study : The synthesis of certain antihistamines has been reported using this compound as a precursor. The incorporation of the bromomethyl group facilitates nucleophilic substitution reactions leading to the desired pharmacological agents.

Catalytic Applications

This compound has shown promise as a catalyst in specific organic reactions, particularly in C–N coupling reactions. Its nitro group can participate in redox reactions, enhancing the efficiency of coupling processes.

  • Research Findings : A study demonstrated that using 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- as a catalyst in reductive C–N coupling reactions yielded high conversion rates and selectivity for desired products under mild conditions .

Material Science

In material science, derivatives of this compound are investigated for their potential use in organic electronics and photonic devices due to their electronic properties.

  • Data Table: Material Properties
PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate
Optical AbsorptionUV-visible range

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro-. Studies have indicated mutagenic potential associated with compounds containing nitro groups.

  • Mutagenicity Assessment : According to JICOSH reports, compounds similar to this one have been categorized under mutagenic chemicals . Therefore, safety protocols must be employed when handling this compound in laboratory settings.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- with key analogs, highlighting substituent effects on molecular properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
1,1'-Biphenyl, 4'-(bromomethyl)-2-nitro- 4'-BrCH₂, 2-NO₂ C₁₃H₁₀BrNO₂ 292.13 Bromomethyl, Nitro Bromination of 2-nitro-4'-methylbiphenyl (hypothetical) Pharmaceutical intermediates
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-BrCH₂, 2-CN C₁₄H₁₀BrN 272.14 Bromomethyl, Cyano NBS bromination in CCl₄ (62% yield) Valsartan impurity
4,4'-Bis[bromomethyl]-2-(hexyloxy)biphenyl 4,4'-BrCH₂, 2-O-hexyl C₂₀H₂₂Br₂O 454.20 Bromomethyl, Alkoxy Reaction with PBr₃ Polymer synthesis
4:4'-Difluoro-2-nitrodiphenyl 4,4'-F, 2-NO₂ C₁₂H₇F₂NO₂ 235.19 Fluorine, Nitro Nitration of difluorodiphenyl Material science
4-(Bromomethyl)-1,1'-biphenyl 4-BrCH₂ C₁₃H₁₁Br 247.14 Bromomethyl Bromination of 4-methylbiphenyl General organic synthesis

Reactivity and Electronic Effects

  • Bromomethyl vs. Chloromethyl/Trifluoromethyl : Bromomethyl groups (as in the target compound) are more reactive in nucleophilic substitutions compared to chloromethyl analogs (e.g., 4'-(chloromethyl)-1,1'-biphenyl) due to the weaker C-Br bond. Trifluoromethyl groups (e.g., 4-(trifluoromethyl)-1,1'-biphenyl) are electron-withdrawing but less reactive in substitution reactions .
  • Nitro vs. Cyano/Alkoxy: The nitro group is a stronger electron-withdrawing group than cyano (-CN) or alkoxy (-OR), directing electrophilic substitutions to the meta position. This contrasts with alkoxy groups, which are electron-donating and activate the ring for ortho/para substitution .

Research Findings and Data

Spectral and Physical Properties

  • 4-(Bromomethyl)-1,1'-biphenyl (): Melting point = 84–86°C; Rf = 0.50 (EtOAc/Pentane 1:19). ¹H NMR (CDCl₃): δ 7.60–7.25 (m, 8H, aromatic), 4.45 (s, 2H, CH₂Br) .
  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (): Soluble in acetonitrile; storage at 2–8°C .

Preparation Methods

Two-Phase Photochemical Bromination

Photochemical bromination in a two-phase system represents a high-yielding method for introducing the bromomethyl group. In this approach, 4'-methyl-2-nitro-biphenyl is dissolved in a halogenated solvent (e.g., dichloromethane or carbon tetrachloride) and combined with an aqueous phase containing bromine (Br₂) or N-bromosuccinimide (NBS). Photo-irradiation at wavelengths of 300–400 nm initiates a radical chain mechanism, enabling selective bromination of the methyl group. For example, using Br₂ in carbon tetrachloride under reflux for 3 hours achieves an 86% yield of the target compound. The reaction’s efficiency stems from the in situ generation of bromine radicals, which abstract a hydrogen atom from the methyl group, followed by recombination with a bromine molecule.

Optimization with Co-Solvents and Initiators

The choice of solvent significantly impacts reaction kinetics. Ethyl acetate and acetonitrile, when used with hydrogen peroxide (H₂O₂) as an oxidant, enhance bromine atom utilization by stabilizing reactive intermediates. A protocol combining 4'-methyl-2-nitro-biphenyl, 48% aqueous HBr, and 30% H₂O₂ in ethyl acetate at 40°C for 10 hours achieves an 88% yield. Radical initiators such as azobisisobutyronitrile (AIBN) are optional but can reduce reaction times by 30% in non-polar solvents like hexane.

Bromination via Halogenation Reagents

Sodium Bromate/Sodium Pyrosulfite System

A redox-based method employs sodium bromate (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in ethyl acetate. The bromate-pyrosulfite reaction generates bromine in situ, which reacts with the methyl group under mild conditions (20–25°C). For instance, combining 4'-methyl-2-nitro-biphenyl with NaBrO₃ and Na₂S₂O₅ in a 1:1 molar ratio produces the bromomethyl derivative in 93% yield after 4 hours. This method avoids handling elemental bromine, improving safety profiles.

Hydrobromic Acid/Hydrogen Peroxide

Aqueous hydrobromic acid (HBr) paired with H₂O₂ offers a greener alternative. In a representative procedure, 4'-methyl-2-nitro-biphenyl is treated with 9N HBr and H₂O₂ in methylene chloride at 25°C for 6 hours, yielding 92% product. The H₂O₂ oxidizes HBr to Br₂, enabling a closed-loop bromine cycle that minimizes waste.

Continuous-Flow Synthesis

Microreactor Design for Scalability

Continuous-flow systems address scalability challenges in bromination. A tubular reactor with a 10 mL volume, operated at 70°C and illuminated by UV-LEDs (365 nm), processes a mixture of 4'-methyl-2-nitro-biphenyl, HBr, and H₂O₂ in acetonitrile at a flow rate of 2 mL/min. This setup achieves 90% conversion in 10 minutes, with a throughput of 12 g/hour. The enhanced heat and mass transfer in microchannels suppress side reactions, improving purity (>98% by HPLC).

Solvent Optimization in Flow

Solvent polarity critically affects flow dynamics. Ethyl acetate, with its moderate polarity, balances solubility and reaction rate, whereas hexane necessitates higher temperatures (40°C) to maintain homogeneity. A comparative study shows ethyl acetate provides 90% yield vs. 78% for dichloromethane under identical conditions.

Comparative Analysis of Methodologies

Method Reagents Solvent Temperature Time Yield Key Advantage
Photochemical (Br₂)Br₂, H₂O₂CCl₄Reflux3 h86%High selectivity
NaBrO₃/Na₂S₂O₅NaBrO₃, Na₂S₂O₅Ethyl acetate20–25°C4 h93%Avoids Br₂ handling
HBr/H₂O₂HBr, H₂O₂CH₂Cl₂25°C6 h92%Green chemistry
Continuous flow (HBr/H₂O₂)HBr, H₂O₂Acetonitrile70°C10 min90%Scalability, high throughput

Challenges and Mitigation Strategies

Byproduct Formation

Dibromination at the methyl group is a common side reaction (5–15% yield loss), particularly in excess bromine conditions. Stoichiometric control (1.1 eq Br₂) and low-temperature photochemistry (<40°C) suppress dibromide formation to <2%. Post-reaction quenching with sodium thiosulfate removes residual bromine.

Nitro Group Stability

The electron-withdrawing nitro group deactivates the aromatic ring, slowing bromination. Elevated temperatures (70–80°C) compensate for reduced reactivity but risk nitro group reduction. Catalytic iron(III) chloride (0.5 mol%) accelerates the reaction without compromising nitro stability .

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